(R)-BAY-85-8501

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

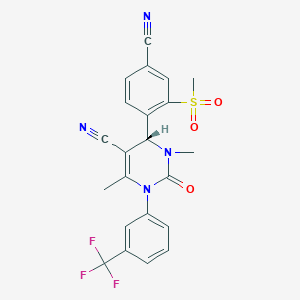

(4R)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N4O3S/c1-13-18(12-27)20(17-8-7-14(11-26)9-19(17)33(3,31)32)28(2)21(30)29(13)16-6-4-5-15(10-16)22(23,24)25/h4-10,20H,1-3H3/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJWYFPMASPAMM-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](N(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C)C3=C(C=C(C=C3)C#N)S(=O)(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-BAY-85-8501 and its Racemate as a Human Neutrophil Elastase Inhibitor: A Technical Guide

Introduction

Human neutrophil elastase (HNE), a serine protease found in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by breaking down proteins of foreign organisms.[1] However, in chronic inflammatory diseases, excessive HNE activity contributes to tissue damage by degrading extracellular matrix components like elastin (B1584352) and collagen.[1][2] This implicates HNE in the pathogenesis of several pulmonary diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, bronchiectasis, and acute lung injury (ALI).[3][4] Consequently, inhibiting HNE is a promising therapeutic strategy for these conditions.[3]

BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase.[5][6] It belongs to a class of dihydropyrimidinone-based inhibitors.[3] Through chemical optimization that "freezes" the bioactive conformation of the molecule, picomolar potency was achieved.[3] This guide provides a detailed overview of its mechanism, quantitative data, and the experimental protocols used in its evaluation. It should be noted that (R)-BAY-85-8501 is the less active enantiomer of BAY-85-8501.[7]

Chemical Properties

-

Compound: BAY-85-8501

-

Chemical Name: (4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile[3]

-

Molecular Formula: C22H17F3N4O3S[6]

-

Molecular Weight: 474.46 g/mol [6]

-

CAS Number: 1161921-82-9[6]

Mechanism of Action

BAY-85-8501 functions as a selective and reversible inhibitor of HNE.[5] Its mechanism involves a tight, induced-fit binding to the enzyme's active site.[3] The molecule's structure allows for strong interactions with the S1 and S2 pockets of HNE, which are key substrate recognition sites.[1][3] A strategically placed methyl sulfone group helps to lock the inhibitor in its bioactive conformation, significantly boosting its potency.[3] The interaction is characterized by a hydrogen bond between the carbonyl oxygen of the pyrimidine (B1678525) ring and the Val216 backbone amide of HNE.[1]

Quantitative Data

The inhibitory activity and efficacy of BAY-85-8501 have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of BAY-85-8501

| Target Enzyme | Parameter | Value |

| Human Neutrophil Elastase (HNE) | IC50 | 65 pM[5] |

| Human Neutrophil Elastase (HNE) | Ki | 0.08 nM[5] |

| Murine Neutrophil Elastase (MNE) | Ki | 6 nM[5] |

Table 2: In Vivo Efficacy of BAY-85-8501 in a Rodent Model of HNE-Induced Acute Lung Injury

| Dose | Effect |

| 0.01 mg/kg | Significant decrease in hemoglobin concentration in bronchoalveolar lavage fluid[5] |

| 0.1 mg/kg | Significant reduction in neutrophil count in bronchoalveolar lavage fluid[5] |

Table 3: Phase 2a Clinical Trial of BAY-85-8501 in Non-Cystic Fibrosis Bronchiectasis

| Parameter | Details |

| Study Design | Randomized, double-blind, placebo-controlled, parallel-group study[8][9] |

| Patient Population | 94 patients with non-cystic fibrosis bronchiectasis (n=47 per group)[8] |

| Dosage | 1 mg BAY-85-8501 taken orally once daily for 28 days[8][10] |

| Primary Objective | Assess safety and tolerability[8][11] |

| Key Safety Findings | Favorable safety and tolerability profile; treatment-emergent adverse events were mostly mild or moderate and occurred in 66% of the BAY-85-8501 group versus 77% in the placebo group[8] |

| Pharmacodynamic Outcome | Significant decrease in HNE activity in blood after zymosan challenge (P = 0.0250 vs. placebo)[8][9] |

| Clinical Efficacy | No significant changes in pulmonary function parameters or health-related quality of life over the 28-day treatment period[8] |

| Pharmacokinetics | Trough plasma concentrations of BAY-85-8501 reached a plateau after two weeks[8] |

Experimental Protocols

1. In Vitro HNE Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against HNE.

-

Materials: Purified human neutrophil elastase, a chromogenic or fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA), assay buffer (e.g., Tris-HCl with NaCl), BAY-85-8501, and a microplate reader.

-

Procedure:

-

Prepare a series of dilutions of BAY-85-8501 in the assay buffer.

-

In a 96-well plate, add the HNE enzyme to each well, followed by the different concentrations of the inhibitor.

-

Incubate the enzyme and inhibitor mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the HNE substrate to each well.

-

Monitor the rate of substrate cleavage by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of BAY-85-8501 relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

2. Cell-Based Neutrophil Stimulation Assay

This protocol outlines the assessment of an inhibitor's ability to block HNE activity from stimulated neutrophils.

-

Materials: Freshly isolated human neutrophils from healthy donors, phorbol (B1677699) 12-myristate 13-acetate (PMA) for stimulation, BAY-85-8501, cell culture medium, and an HNE activity assay kit.

-

Procedure:

-

Isolate neutrophils from whole blood using a density gradient centrifugation method (e.g., using Lymhoprep).

-

Plate the isolated neutrophils (e.g., 5x10^5 cells/well) in a 96-well plate.[7]

-

Pre-incubate the cells with various concentrations of BAY-85-8501 (e.g., 12.5, 25, 50 µM) for a short period.[7]

-

Stimulate the neutrophils with a stimulant like PMA (e.g., 50 nM) to induce degranulation and the release of HNE.[7]

-

Incubate for a specified time (e.g., 3 hours).[7]

-

Collect the cell supernatant.

-

Measure the HNE activity in the supernatant using a specific substrate and a plate reader.

-

Compare the HNE activity in the inhibitor-treated wells to the vehicle-treated control to determine the inhibitory effect.

-

3. Rodent Model of HNE-Induced Acute Lung Injury

This protocol describes an in vivo model to evaluate the efficacy of an HNE inhibitor in preventing lung damage.

-

Subjects: Male rodents (e.g., hamsters or mice).

-

Procedure:

-

Administer BAY-85-8501 (e.g., at doses of 0.01 mg/kg and 0.1 mg/kg) or a vehicle control to the animals, typically via oral gavage or another appropriate route.[5]

-

After a set period (e.g., 1 hour), induce acute lung injury by intratracheal instillation of exogenous human neutrophil elastase.[5]

-

After a further period (e.g., several hours to a day), euthanize the animals and perform a bronchoalveolar lavage (BAL) to collect fluid from the lungs.

-

Analyze the BAL fluid for markers of lung injury and inflammation.

-

Primary endpoints often include measuring hemoglobin concentration (an indicator of hemorrhage) and counting the number of neutrophils (an indicator of inflammation).[5]

-

Compare the results from the BAY-85-8501-treated groups with the vehicle-treated group to assess the protective effect of the inhibitor.

-

Visualizations

HNE Pathophysiological Signaling in the Airways

Caption: Pathological cycle of HNE-mediated inflammation and tissue damage in the lungs.

Preclinical Evaluation Workflow for HNE Inhibitors

Caption: A typical preclinical to clinical workflow for developing an HNE inhibitor.

Inhibitory Mechanism of BAY-85-8501

Caption: BAY-85-8501 blocks HNE from degrading its protein substrates.

BAY-85-8501 is a highly potent and selective inhibitor of human neutrophil elastase, developed through structure-based drug design that locks the molecule in its optimal bioactive conformation.[3] Preclinical studies have demonstrated its efficacy in animal models of acute lung injury.[3][5] A Phase 2a clinical trial in patients with non-cystic fibrosis bronchiectasis established a favorable safety and tolerability profile and showed target engagement through a reduction in blood HNE activity.[8] While this initial clinical study did not show improvements in lung function, further investigation is warranted to explore the potential of BAY-85-8501 in treating chronic inflammatory pulmonary diseases where HNE plays a significant pathological role.[8][9]

References

- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BAY-85-8501 - MedChem Express [bioscience.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hra.nhs.uk [hra.nhs.uk]

- 11. Bronchiectasis | Study 16359 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

(R)-BAY-85-8501: A Technical Guide to its Application in Inflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of numerous inflammatory diseases. An excess of HNE activity is a significant driver of tissue remodeling and inflammation, particularly in pulmonary conditions such as bronchiectasis and acute lung injury. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its demonstrated efficacy in relevant preclinical and clinical inflammatory disease models. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to support further research and development efforts in this area.

Introduction to this compound

This compound is a novel therapeutic agent designed to restore the critical protease/anti-protease balance in inflammatory conditions characterized by excessive HNE activity.[1] Its high selectivity and picomolar activity make it a promising candidate for chronic anti-inflammatory treatment.[1] Preclinical studies have demonstrated its ability to ameliorate pulmonary inflammation, and it has undergone evaluation in clinical trials for inflammatory pulmonary diseases.

Mechanism of Action: Inhibition of Human Neutrophil Elastase

This compound exerts its anti-inflammatory effects by directly and reversibly inhibiting the enzymatic activity of human neutrophil elastase. HNE, released by activated neutrophils at sites of inflammation, degrades essential components of the extracellular matrix, such as elastin, leading to tissue damage. Furthermore, HNE perpetuates the inflammatory cascade through various signaling pathways.

Signaling Pathway of Human Neutrophil Elastase in Inflammation

The signaling pathway initiated by HNE is complex and multifaceted, contributing to a vicious cycle of inflammation. The diagram below illustrates the central role of HNE and the point of intervention for this compound.

References

(R)-BAY-85-8501: A Technical Guide for Pulmonary Disease Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE), and its application in the study of pulmonary diseases. This document details the compound's mechanism of action, summarizes key preclinical and clinical data, and outlines relevant experimental protocols.

It is important to note that the nomenclature in early drug development can be complex. While the query specifies this compound, the publicly available literature predominantly refers to BAY 85-8501 , a compound identified as a selective HNE inhibitor for pulmonary diseases.[1][2] The chemical name, ((4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile), indicates a specific stereoisomer, (4S), which is likely the basis for the "(R)-" designation in the query.[1][2]

Separately, Bayer has developed another class of compounds, the soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat, Riociguat), which are also highly relevant to pulmonary vascular diseases.[3][4][5] This guide will focus primarily on the HNE inhibitor BAY 85-8501, as specified, while acknowledging the distinct role of sGC stimulators in pulmonary disease research.

The Role of Human Neutrophil Elastase (HNE) in Pulmonary Disease

Human neutrophil elastase is a serine protease stored in the azurophil granules of neutrophils.[2] In healthy individuals, its activity is tightly controlled by endogenous inhibitors. However, in many chronic inflammatory pulmonary diseases, an imbalance occurs, leading to excessive HNE activity. This overactivity contributes to the pathophysiology of diseases such as non-cystic fibrosis bronchiectasis (non-CF BE), chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and pulmonary hypertension (PH).[1][2]

The pathological contributions of HNE include:

-

Matrix Degradation: HNE breaks down critical components of the lung's extracellular matrix, including elastin (B1584352) and collagen, leading to tissue damage and loss of lung function.[2]

-

Inflammation: HNE can cleave and activate various proteins, perpetuating the inflammatory cycle.

-

Mucus Hypersecretion: It is a potent secretagogue, contributing to airway obstruction.

BAY 85-8501 was developed as a selective and reversible HNE inhibitor to re-establish the protease-antiprotease balance and mitigate the destructive effects of HNE in the lungs.[1][6]

Signaling Pathway: HNE-Mediated Lung Damage and Inhibition by BAY 85-8501

Caption: Pathological cascade of HNE and the inhibitory action of BAY 85-8501.

Data Presentation: Preclinical and Clinical Findings

BAY 85-8501 has been evaluated in both preclinical models and clinical trials for pulmonary diseases.

Preclinical Efficacy

Chemical optimization of a novel dihydropyrimidinone lead structure resulted in BAY 85-8501, which demonstrated picomolar potency and outstanding target selectivity.[1][2] It proved efficacious in a rodent animal model related to acute lung injury (ALI).[1][2]

Phase 2a Clinical Trial in Non-CF Bronchiectasis

A Phase 2a randomized, double-blind, placebo-controlled study was conducted to assess the safety and efficacy of BAY 85-8501 in patients with non-CF bronchiectasis.[6][7]

Table 1: Summary of Phase 2a Clinical Trial Data for BAY 85-8501 in Non-CF Bronchiectasis [6]

| Parameter | BAY 85-8501 (1 mg, once daily) (n=47) | Placebo (n=47) | Outcome |

| Safety & Tolerability | |||

| Treatment-Emergent AEs | 31 patients (66%) | 36 patients (77%) | Favorable safety and tolerability profile; AEs were mostly mild or moderate. |

| Serious TEAEs | 3 patients | 1 patient | Not considered to be study-drug related. |

| Clinical Efficacy | |||

| Pulmonary Function (FEV1) | No significant change from baseline | No significant change | No improvement observed over the 28-day treatment period. |

| Health-Related QoL | No improvement | No improvement | No significant change in quality of life scores. |

| Biomarkers | |||

| HNE Activity (in blood) | Significant decrease | No significant change | Demonstrated target engagement in the systemic circulation (P = 0.0250 vs placebo). |

| Sputum Biomarkers | No significant differences | No significant differences | Did not show significant changes in sputum inflammatory or tissue damage biomarkers. |

| Pharmacokinetics | |||

| Trough Plasma Conc. | Plateaued after 2 weeks | N/A | Consistent drug exposure was achieved. |

Source: Data compiled from the Phase 2a clinical trial results.[6][7]

Experimental Protocols

Phase 2a Clinical Trial Workflow for BAY 85-8501

The study was designed to rigorously assess the safety and preliminary efficacy of the compound over a short duration.

-

Primary Objective: To assess the safety and tolerability of 1 mg BAY 85-8501 administered once daily for 28 days compared with placebo.[6]

-

Secondary Objectives: To investigate effects on health-related quality of life, pulmonary function, inflammatory and tissue damage biomarkers, and to evaluate pharmacokinetics.[6]

-

Patient Population: 94 patients with a documented diagnosis of non-CF bronchiectasis, stable pulmonary status (FEV1 ≥30% and <90% predicted), and on a stable treatment regimen.[6][7]

-

Study Design: Randomized, placebo-controlled, double-blind, parallel-group study with a 28-day treatment phase followed by a 28-day follow-up period.[6][8]

Caption: Workflow of the Phase 2a clinical trial for BAY 85-8501.

Preclinical Models for HNE Inhibitor Evaluation

Standard preclinical models to assess the efficacy of HNE inhibitors for pulmonary diseases often involve inducing an acute inflammatory response in rodents.

-

Model: Lipopolysaccharide (LPS)-induced acute lung injury.

-

Methodology:

-

Rodents (mice or rats) are administered the HNE inhibitor (e.g., BAY 85-8501) or vehicle control, often via oral gavage.

-

After a set period, lung injury is induced by intratracheal or intranasal administration of LPS.

-

After 24-48 hours, animals are euthanized.

-

-

Key Endpoints:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Measurement of total and differential cell counts (especially neutrophils), total protein concentration (as a marker of vascular permeability), and levels of inflammatory cytokines (e.g., TNF-α, IL-6).

-

Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with H&E) to assess the degree of inflammation, edema, and structural damage.

-

HNE Activity Assays: Measurement of elastase activity in BAL fluid or lung homogenates to confirm target engagement.

-

Context: sGC Stimulators in Pulmonary Disease

It is beneficial for researchers to distinguish HNE inhibitors from another class of Bayer compounds investigated for pulmonary conditions: soluble guanylate cyclase (sGC) stimulators. Deficiencies in the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway are implicated in the pathogenesis of cardiovascular and pulmonary diseases.[3][9]

sGC stimulators, such as Vericiguat and Riociguat, work by directly stimulating sGC, increasing cGMP production, which leads to vasodilation and has anti-proliferative and anti-inflammatory effects.[3][5][10] This mechanism is particularly relevant for pulmonary hypertension.[5] Preclinical studies using sGC stimulators like BAY 41-2272 have shown beneficial effects in experimental models of COPD and pulmonary hypertension, reducing oxidative stress, emphysema, and vascular remodeling.[11][12][13][14]

Signaling Pathway: The NO-sGC-cGMP Pathway

Caption: The NO-sGC-cGMP signaling pathway and the action of sGC stimulators.

Conclusion and Future Directions

BAY 85-8501 is a selective human neutrophil elastase inhibitor that has been investigated as a potential therapeutic agent for inflammatory pulmonary diseases like non-CF bronchiectasis. The compound demonstrated a favorable safety profile and successfully engaged its target in the systemic circulation in a Phase 2a trial.[6] However, this did not translate to improvements in pulmonary function or a reduction in airway inflammation biomarkers within the 28-day study period.[6][15]

These findings suggest that while HNE is a valid target, future studies may require longer treatment durations, different dosing regimens, or patient populations with specific biomarker profiles to demonstrate clinical efficacy.[6] For researchers, BAY 85-8501 remains a valuable chemical probe for investigating the role of HNE in the complex pathophysiology of pulmonary diseases. Distinguishing its mechanism from other pathways, such as sGC stimulation, is critical for designing targeted and effective research strategies in the ongoing effort to develop novel treatments for these challenging conditions.

References

- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Different Effects of Riociguat and Vericiguat on Pulmonary Vessels and Airways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rarediseasesjournal.com [rarediseasesjournal.com]

- 6. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bronchiectasis | Study 16359 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 8. hra.nhs.uk [hra.nhs.uk]

- 9. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Vericiguat? [synapse.patsnap.com]

- 11. Soluble guanylate cyclase stimulation reduces oxidative stress in experimental Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Soluble guanylate cyclase stimulation reduces oxidative stress in experimental Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Unlocking Potent and Selective Inhibition of Human Neutrophil Elastase: A Deep Dive into the Structure-Activity Relationship of (R)-BAY-85-8501

For Researchers, Scientists, and Drug Development Professionals

(R)-BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory pulmonary diseases. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers and professionals engaged in the development of novel HNE inhibitors. The following sections detail the quantitative bioactivity of this compound and its analogs, comprehensive experimental methodologies, and a visual representation of the targeted signaling pathway.

Quantitative Structure-Activity Relationship (SAR) Data

The development of this compound involved a systematic medicinal chemistry effort to optimize the potency and pharmacokinetic properties of a novel dihydropyrimidinone lead structure. The following tables summarize the key quantitative SAR data for this compound and its analogs, highlighting the impact of various structural modifications on HNE inhibitory activity.

Table 1: In Vitro Potency of Key Analogs and this compound Against Human Neutrophil Elastase (HNE)

| Compound | R1 | R2 | R3 | HNE IC50 (nM) |

| Lead Compound | H | Me | H | 150 |

| Analog 1 | OMe | Me | H | 80 |

| Analog 2 | H | Et | H | 120 |

| Analog 3 | H | Me | Cl | 50 |

| This compound | CN | Me | SO2Me | 0.065 [1] |

Table 2: Selectivity of this compound Against Other Serine Proteases

| Protease | IC50 (µM) |

| Human Neutrophil Elastase (HNE) | 0.000065 |

| Porcine Pancreatic Elastase (PPE) | > 100 |

| Cathepsin G | > 100 |

| Chymotrypsin | > 100 |

| Trypsin | > 100 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development and characterization of this compound.

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This fluorometric assay is employed to determine the half-maximal inhibitory concentration (IC50) of test compounds against HNE.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

Fluorogenic HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Add 20 µL of the diluted test compound or vehicle (DMSO in Assay Buffer) to the wells of a 96-well microplate.

-

Add 60 µL of HNE solution (final concentration ~1 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the fluorogenic HNE substrate (final concentration ~100 µM) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in a kinetic mode for 30 minutes at 37°C.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Mouse Model of Acute Lung Injury (ALI)

This model is utilized to assess the in vivo efficacy of HNE inhibitors in a disease-relevant setting.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Human Neutrophil Elastase (HNE) from human neutrophils

-

Test compound (this compound) formulated for oral administration

-

Anesthesia (e.g., isoflurane)

-

Bronchoalveolar lavage (BAL) fluid collection supplies

-

ELISA kits for inflammatory markers (e.g., TNF-α, IL-6)

-

Histology supplies

Procedure:

-

Induction of Acute Lung Injury:

-

Anesthetize mice using isoflurane.

-

Intratracheally instill a solution of HNE (e.g., 50 µg in 50 µL of sterile saline) to induce lung injury. Control mice receive sterile saline only.

-

-

Compound Administration:

-

Administer this compound or vehicle orally at a predetermined dose (e.g., 1-10 mg/kg) at a specified time point relative to HNE instillation (e.g., 1 hour prior or 2 hours post-injury).

-

-

Endpoint Analysis (e.g., 24 hours post-HNE instillation):

-

Bronchoalveolar Lavage (BAL):

-

Humanely euthanize the mice.

-

Expose the trachea and cannulate it.

-

Instill and aspirate a fixed volume of sterile saline (e.g., 3 x 0.5 mL) to collect BAL fluid.

-

Centrifuge the BAL fluid to separate cells from the supernatant.

-

Count the total and differential cell numbers (neutrophils, macrophages) in the cell pellet.

-

Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) and total protein in the BAL supernatant using ELISA and a protein assay, respectively.

-

-

Histology:

-

Perfuse the lungs with saline and fix them with 10% neutral buffered formalin.

-

Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

-

Evaluate lung injury based on parameters such as inflammatory cell infiltration, alveolar wall thickening, and edema.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of HNE in pulmonary diseases and a typical experimental workflow for evaluating HNE inhibitors.

Caption: Signaling pathway of Human Neutrophil Elastase (HNE) in pulmonary diseases.

Caption: Experimental workflow for the discovery and development of HNE inhibitors.

References

Introduction: The Critical Balance of Proteases and Anti-Proteases in Pulmonary Health

An In-depth Technical Guide on the Role of BAY-85-8501 in the Protease-Anti-Protease Balance

In healthy lung tissue, a delicate equilibrium exists between proteases, enzymes that break down proteins, and their inhibitors, anti-proteases. This balance is crucial for tissue remodeling, host defense, and the resolution of inflammation.[1][2] A key family of proteases involved in this process are the neutrophil serine proteases (NSPs), which include human neutrophil elastase (HNE), cathepsin G, and proteinase 3.[3][4] HNE, a potent protease stored in the azurophil granules of neutrophils, is capable of degrading essential components of the extracellular matrix, such as elastin (B1584352) and collagen.[2][5][6]

Under normal physiological conditions, the activity of HNE is tightly regulated by endogenous inhibitors, most notably alpha-1 antitrypsin (AAT).[3] However, in several chronic inflammatory lung diseases, such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and Alpha-1 Antitrypsin Deficiency (AATD), this balance is disrupted.[1][5] An overwhelming neutrophil influx into the airways, often triggered by chronic infection or irritation, leads to an excessive release of HNE. This overwhelms the local anti-protease defenses, resulting in a state of "protease-antiprotease imbalance".[1][2] This unopposed HNE activity contributes directly to the pathophysiology of these diseases by causing irreversible airway damage, impairing mucociliary clearance, and perpetuating a cycle of inflammation.[3]

Consequently, the direct inhibition of HNE has emerged as a promising therapeutic strategy to restore the protease-anti-protease balance and mitigate lung damage.[5][6] BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase designed for this purpose.[5][7][8] This technical guide will provide a comprehensive overview of BAY-85-8501, focusing on its mechanism of action, preclinical and clinical data, and its role in modulating the protease-anti-protease balance.

A note on stereochemistry: The scientific literature primarily discusses BAY-85-8501 as the active compound. Its less active enantiomer is referred to as (R)-BAY-85-8501.[9][10] This guide will focus on the pharmacologically active molecule, BAY-85-8501.

Mechanism of Action of BAY-85-8501

BAY-85-8501 belongs to a novel class of dihydropyrimidinone inhibitors.[5] Its development was the result of extensive medicinal chemistry efforts to optimize potency and selectivity for HNE.[5] A key structural feature of BAY-85-8501 is a strategically positioned methyl sulfone substituent that "freezes" the molecule in its bioactive conformation, significantly boosting its potency.[5][6] This allows for an induced-fit binding mode, enabling tight interactions with the S1 and S2 pockets of the HNE enzyme.[5][6]

The primary mechanism of action of BAY-85-8501 is the direct, reversible inhibition of HNE activity. By binding to the active site of HNE, BAY-85-8501 prevents the enzyme from degrading its substrates, thereby protecting the lung matrix from proteolytic damage and interrupting the inflammatory cascade that HNE propagates.[3][11]

References

- 1. mdpi.com [mdpi.com]

- 2. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - MedChem Express [bioscience.co.uk]

- 11. hra.nhs.uk [hra.nhs.uk]

Preclinical Profile of (R)-BAY-85-8501: A Potent and Selective Human Neutrophil Elastase Inhibitor

(R)-BAY-85-8501, also known as brensocatib, is a selective, reversible, and potent inhibitor of human neutrophil elastase (HNE).[1][2] Preclinical investigations have demonstrated its potential as a therapeutic agent for inflammatory pulmonary diseases by targeting the destructive activity of HNE.[3][4][5] This technical guide provides a comprehensive overview of the preclinical data, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Human neutrophil elastase is a serine protease that plays a critical role in the innate immune response.[4] However, in chronic inflammatory conditions such as bronchiectasis and chronic obstructive pulmonary disease (COPD), excessive HNE activity leads to the degradation of essential extracellular matrix proteins, including elastin, contributing to tissue damage and disease progression.[3][4][6] this compound is designed to restore the balance between proteases and anti-proteases in the lungs.[5]

Mechanism of Action

This compound achieves its picomolar potency through a unique "induced-fit" binding mechanism to the S1 and S2 pockets of the HNE enzyme.[3][4] This interaction effectively blocks the catalytic activity of HNE, preventing the breakdown of structural proteins in the lung tissue. The high selectivity of this compound for HNE minimizes off-target effects.[3]

The pathological cascade initiated by excessive HNE activity is a key target for therapeutic intervention. HNE upregulates inflammatory chemokines like Interleukin-8 (IL-8) and Matrix Metalloproteinase-9 (MMP-9), creating a self-sustaining cycle of neutrophilic inflammation.[6] Furthermore, it impairs ciliary function and stimulates mucus production, hindering mucociliary clearance and exacerbating lung damage.[6] By inhibiting HNE, this compound aims to disrupt these damaging processes.

Quantitative Preclinical Data

The preclinical evaluation of this compound demonstrated high potency and selectivity for its target enzyme.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species | Notes |

| IC₅₀ (HNE) | 65 pM - 70 pM | Human | Half-maximal inhibitory concentration against Human Neutrophil Elastase.[1][7] |

| Kᵢ (HNE) | 0.08 nM | Human | Inhibitory constant for Human Neutrophil Elastase.[1] |

| Kᵢ (MNE) | 6 nM | Murine | Inhibitory constant for Murine Neutrophil Elastase.[1] |

Table 2: Preclinical Pharmacokinetics in Rats

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose | - | 10 mg/kg |

| Clearance | 0.5 L/h·kg | 1.3 L/h·kg |

| Half-life (t₁/₂) | 8.5 hours | 6.7 hours |

| Bioavailability | - | 24% |

| Data sourced from BioWorld article on preclinical data presented by Bayer.[7] |

Table 3: In Vivo Efficacy in Animal Models

| Model | Species | Treatment | Key Findings | Reference |

| HNE-Induced Acute Lung Injury | Rodent | 0.01 mg/kg & 0.1 mg/kg | Prevents lung injury and inflammation. Significant decrease in hemoglobin (0.01 mg/kg) and neutrophil count (0.1 mg/kg). | [1] |

| Porcine Pancreatic Elastase (pPE)-Induced Emphysema | Mouse | Not specified | Significant reduction in right ventricular pressure and hypertrophy; increased exercise capacity. | [7] |

| Monocrotaline (MCT)-Induced Pulmonary Hypertension | Rat | 10 mg/kg p.o. | Significantly reduced right ventricular pressure and hypertrophy; improved right ventricular dysfunction. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental procedures used in the evaluation of this compound.

In Vitro HNE Inhibition Assay

This assay is designed to determine the inhibitory activity of this compound on HNE released from activated human neutrophils.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

(R)-BAY-85-8501: A Selective Neutrophil Elastase Inhibitor for Mitigating Tissue Remodeling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-BAY-85-8501 is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of various inflammatory and chronic diseases characterized by excessive tissue remodeling. Elevated HNE activity contributes to the degradation of the extracellular matrix (ECM), leading to compromised tissue integrity and function. This document provides a comprehensive overview of the mechanism of action of this compound and its effects on tissue remodeling, with a focus on preclinical and clinical evidence in pulmonary diseases. Detailed experimental protocols, quantitative data from key studies, and visual representations of signaling pathways and experimental workflows are presented to support further research and development in this area.

Introduction: The Role of Human Neutrophil Elastase in Tissue Remodeling

Human neutrophil elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation at sites of inflammation, HNE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[2] However, excessive or dysregulated HNE activity can lead to pathological tissue damage by cleaving essential components of the extracellular matrix (ECM), such as elastin (B1584352) and collagen.[1][2] This proteolytic degradation disrupts the normal tissue architecture and initiates a cascade of events that contribute to tissue remodeling.

The pathological consequences of unchecked HNE activity include:

-

Direct ECM Degradation: HNE directly breaks down key structural proteins of the ECM, leading to loss of tissue integrity and elasticity.

-

Activation of Pro-inflammatory Mediators: HNE can process and activate other proteases and cytokines, amplifying the inflammatory response.

-

Stimulation of Pro-fibrotic Factors: HNE-mediated ECM degradation releases embedded growth factors and generates matricellular fragments that can stimulate fibroblast proliferation and differentiation into myofibroblasts, key drivers of fibrosis.

-

Increased Deposition of ECM Proteins: In a counter-regulatory response, tissue damage can lead to an overproduction and disorganized deposition of new ECM components, such as tenascin-C and osteopontin, contributing to tissue scarring and stiffening.[3][4]

Given its central role in these processes, selective inhibition of HNE presents a promising therapeutic strategy for diseases characterized by pathological tissue remodeling, such as non-cystic fibrosis bronchiectasis (non-CF BE) and pulmonary arterial hypertension (PAH).[3][5]

This compound: Mechanism of Action

This compound is a highly selective and potent, reversible inhibitor of HNE.[6] Its mechanism of action involves binding to the active site of the HNE enzyme, thereby preventing it from cleaving its substrates in the ECM. This targeted inhibition helps to restore the protease-antiprotease balance in tissues where HNE activity is pathologically elevated.

Preclinical Evidence: Attenuation of Pulmonary Vascular and Myocardial Remodeling

A key preclinical study investigated the efficacy of this compound in a monocrotaline (B1676716) (MCT)-induced rat model of pulmonary arterial hypertension (PAH), a disease characterized by significant pulmonary vascular and right ventricular remodeling.[3]

Experimental Protocol: Monocrotaline-Induced PAH in Rats

The following protocol outlines the methodology used in the preclinical assessment of this compound.[3][7]

-

Animal Model: Male Wistar rats are used for this model.

-

Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce PAH.[7]

-

Treatment Groups:

-

Control Group: Healthy rats receiving vehicle.

-

MCT Group: Rats receiving monocrotaline and vehicle.

-

This compound Treatment Group: Rats receiving monocrotaline and treated with this compound orally from day 14 to day 28 post-MCT injection.[3]

-

-

Hemodynamic Assessment: At the end of the study (day 28), rats are anesthetized, and a catheter is inserted into the right ventricle to measure right ventricular systolic pressure (RVSP).

-

Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of RV weight to (LV+S) weight (Fulton Index) is calculated as a measure of right ventricular hypertrophy.[8]

-

Biomarker Analysis: Lung and right ventricular tissues are collected for the analysis of remodeling markers, including tenascin-C and osteopontin, using methods such as quantitative real-time polymerase chain reaction (qRT-PCR) or immunohistochemistry.[3]

Quantitative Data: Effects of this compound on Monocrotaline-Induced PAH

The following table summarizes the key quantitative findings from the preclinical study.

| Parameter | Control | Monocrotaline (MCT) | MCT + this compound |

| Right Ventricular Systolic Pressure (RVSP, mmHg) | ~25 | Severely elevated | Significantly reduced vs. MCT |

| Right Ventricular Hypertrophy (Fulton Index) | ~0.25 | Markedly increased | Significantly reduced vs. MCT |

| Lung Tenascin-C Expression | Baseline | Increased | Significantly reduced vs. MCT |

| Lung Osteopontin Expression | Baseline | Increased | Significantly reduced vs. MCT |

| RV Tenascin-C Expression | Baseline | Increased | Significantly reduced vs. MCT |

| RV Osteopontin Expression | Baseline | Increased | Significantly reduced vs. MCT |

Note: Specific numerical values with statistical significance were not available in the provided search results. The table reflects the described qualitative outcomes.[3]

Preclinical Workflow Diagram

Caption: Preclinical experimental workflow for evaluating this compound.

Clinical Evidence: Phase IIa Trial in Non-Cystic Fibrosis Bronchiectasis

A Phase IIa, randomized, double-blind, placebo-controlled study was conducted to assess the safety, tolerability, and efficacy of this compound in patients with non-cystic fibrosis bronchiectasis (non-CF BE).[5][9]

Experimental Protocol: Phase IIa Clinical Trial

The key aspects of the clinical trial protocol are outlined below.[5][10]

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5]

-

Patient Population: 94 patients with a diagnosis of non-CF BE.[5]

-

Treatment Regimen:

-

Primary Endpoint: Safety and tolerability, assessed by monitoring treatment-emergent adverse events (TEAEs).[5]

-

Secondary Endpoints:

-

Biomarker Assessment: HNE activity in blood was measured after ex vivo stimulation with zymosan.[5]

Quantitative Data: Key Outcomes of the Phase IIa Trial

The table below summarizes the principal findings of the Phase IIa clinical trial.

| Outcome Measure | This compound Group (n=47) | Placebo Group (n=47) | p-value |

| Patients with TEAEs (%) | 66% (n=31) | 77% (n=36) | - |

| Serious TEAEs (n) | 3 | 1 | - |

| Change in Pulmonary Function | No significant change from baseline | No significant change from baseline | - |

| Change in Health-Related Quality of Life | No improvement | No improvement | - |

| HNE Activity in Blood (post-zymosan) | Significantly decreased | - | 0.0250 |

Note: TEAEs were mostly mild to moderate, and serious TEAEs were not considered drug-related.[5]

Clinical Trial Workflow Diagram

Caption: Phase IIa clinical trial workflow for this compound.

Signaling Pathway of HNE-Mediated Tissue Remodeling and Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by HNE that leads to tissue remodeling and the point of intervention for this compound.

References

- 1. Transcriptomic Analysis of Right Ventricular Remodeling in Two Rat models of Pulmonary Hypertension: Identification and Validation of EMT in Human Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. hra.nhs.uk [hra.nhs.uk]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

The Binding Kinetics of (R)-BAY-85-8501 to Human Neutrophil Elastase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of (R)-BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE). The following sections detail the quantitative binding parameters, comprehensive experimental methodologies, and visual representations of the associated workflows and pathways.

Quantitative Binding Kinetics and Inhibition Data

This compound demonstrates a robust and durable interaction with human neutrophil elastase, characterized by a rapid association and a slow dissociation rate. This results in a long residence time on the target enzyme. The key quantitative parameters defining this interaction are summarized in the tables below.

Table 1: Binding Kinetics of this compound with Human Neutrophil Elastase [1]

| Parameter | Value | Unit |

| Association Rate (kon) | 1.1 x 107 | M-1s-1 |

| Dissociation Rate (koff) | 1.0 x 10-3 | s-1 |

| Residence Time (1/koff) | ~17 | min |

Table 2: In Vitro Inhibition of Human Neutrophil Elastase by this compound

| Parameter | Value |

| IC50 | 65 pM[2] |

| Ki | 0.08 nM[1] |

Experimental Protocols

The determination of the binding kinetics and inhibitory potency of this compound against human neutrophil elastase involves two primary experimental approaches: enzyme inhibition assays using a fluorogenic substrate and surface plasmon resonance (SPR) for real-time kinetic analysis.

Enzyme Inhibition Assay for Ki Determination

This method is employed to determine the inhibitor constant (Ki), a measure of the inhibitor's potency. The assay relies on measuring the enzymatic activity of HNE on a fluorogenic substrate in the presence of varying concentrations of the inhibitor.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

This compound

-

Fluorogenic Substrate: MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin)

-

Assay Buffer: Typically, a buffer at pH 7.4, such as Tris-HCl or HEPES, containing salts (e.g., NaCl) and a non-ionic surfactant (e.g., Tween-20) to prevent non-specific binding.

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the MeOSuc-AAPV-AMC substrate in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations.

-

Prepare a working solution of HNE in the assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add the HNE solution and different concentrations of the this compound dilutions. Include a control group with no inhibitor.

-

Incubate the enzyme and inhibitor mixture for a predetermined period to allow for binding equilibrium to be reached.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at 37°C. The cleavage of the AMC group from the substrate by HNE results in a fluorescent signal.

-

-

Data Analysis:

-

Determine the initial reaction velocities (rates of fluorescence increase) for each inhibitor concentration.

-

The inhibition constant (Ki) is determined by analyzing the enzyme reaction velocities at different substrate and inhibitor concentrations using a Dixon plot. This method confirms the competitive nature of the inhibition.[1]

-

Surface Plasmon Resonance (SPR) for Kinetic Rate Constant Determination

SPR is a label-free technique used to measure the real-time binding kinetics of an analyte (this compound) to a ligand (HNE) immobilized on a sensor chip. This allows for the direct determination of the association (kon) and dissociation (koff) rates.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Human Neutrophil Elastase (HNE)

-

This compound

-

Immobilization reagents (e.g., EDC/NHS)

-

Running Buffer: A buffer similar to the enzyme assay buffer, filtered and degassed.

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a standard amine coupling chemistry (e.g., injection of a mixture of EDC and NHS).

-

Inject the HNE solution over the activated surface to covalently immobilize the enzyme. The amount of immobilized HNE is monitored in real-time.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

A reference flow cell is typically prepared in the same way but without the HNE immobilization to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the HNE-immobilized surface and the reference cell at a constant flow rate.

-

The binding of this compound to HNE is monitored as an increase in the SPR signal (response units, RU). This is the association phase .

-

After the injection of the analyte, the running buffer is flowed over the chip, and the decrease in the SPR signal is monitored as the inhibitor dissociates from the enzyme. This is the dissociation phase .

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are processed and analyzed.

-

The association rate (kon) is determined by fitting the association phase data to a kinetic model.

-

The dissociation rate (koff) is determined by fitting the dissociation phase data.

-

The equilibrium dissociation constant (KD) can be calculated from the ratio of the rate constants (koff/kon).

-

Visualizations

The following diagrams illustrate the key processes and relationships described in this guide.

References

Enantiomeric Specificity of BAY-85-8501: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of various inflammatory pulmonary diseases.[1][2][3] HNE is a primary mediator of tissue degradation and inflammation, and its excessive activity contributes to conditions such as chronic obstructive pulmonary disease (COPD), non-cystic fibrosis bronchiectasis (non-CF BE), and acute lung injury (ALI).[1][4][5] BAY-85-8501 has been identified as the (4S)-enantiomer, which exhibits significantly greater biological activity compared to its corresponding (4R)-enantiomer, highlighting a distinct enantiomeric specificity in its mechanism of action.[1][4] This document provides an in-depth technical guide on the enantiomeric specificity of BAY-85-8501, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Enantiomeric Potency

The inhibitory activity of the enantiomers of a precursor molecule to BAY-85-8501 and the final compound, BAY-85-8501, against human neutrophil elastase (HNE) demonstrates a clear stereospecificity. The (S)-enantiomer of the precursor was found to be significantly more potent than the (R)-enantiomer. Further optimization led to the development of BAY-85-8501, the (4S)-enantiomer, with picomolar potency.

| Compound | Enantiomer | HNE IC₅₀ |

| Precursor | (S)-enantiomer | 0.2 µM[1][6] |

| Precursor | (R)-enantiomer | 7 µM[1][6] |

| BAY-85-8501 | (4S)-enantiomer | 65 pM [2] |

Experimental Protocols

Synthesis and Enantiomeric Separation

The synthesis of BAY-85-8501 involves a multi-step process culminating in a Biginelli reaction.[1] The separation of the resulting enantiomers is achieved using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.[1]

Protocol for Enantiomeric Separation:

-

Column: Chiral stationary phase column (specific phase and dimensions as per developmental literature).

-

Mobile Phase: A suitable mixture of organic solvents (e.g., hexane/isopropanol) is used as the eluent. The exact composition is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

-

Flow Rate: An optimized flow rate is used to ensure efficient separation and peak resolution.

-

Fraction Collection: The separated enantiomers are collected as they elute from the column. The purity of each collected fraction is then confirmed by re-injection onto the chiral HPLC system.

Biochemical Assay for HNE Inhibition

The inhibitory potency of BAY-85-8501 and its enantiomers against HNE is determined using a functional biochemical assay.[1]

Protocol for HNE Inhibition Assay:

-

Reagents:

-

Human Neutrophil Elastase (HNE), purified.

-

Fluorogenic substrate: MeOSuc-Ala-Ala-Pro-Val-AMC.

-

Assay Buffer: pH 7.4 buffer (e.g., Tris-HCl) containing NaCl and a detergent like Triton X-100.

-

Test compounds (BAY-85-8501 enantiomers) dissolved in DMSO.

-

-

Procedure:

-

A dilution series of the test compounds is prepared in the assay buffer.

-

HNE is pre-incubated with the test compounds for a specified period at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a microplate reader (excitation ~380 nm, emission ~460 nm).

-

The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

-

-

Data Analysis:

-

The percent inhibition for each compound concentration is calculated relative to a DMSO control.

-

IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Visualizations

Human Neutrophil Elastase Signaling Pathway

Human neutrophil elastase (HNE) is a serine protease that, when released by neutrophils, contributes to a pro-inflammatory cascade. It degrades extracellular matrix proteins, activates other proteases, and cleaves cell surface receptors, leading to tissue damage and perpetuating inflammation. BAY-85-8501 acts by directly inhibiting HNE, thereby blocking these downstream effects.

Caption: HNE Signaling Pathway and Inhibition by BAY-85-8501.

Experimental Workflow for Enantiomeric Specificity Investigation

The investigation of the enantiomeric specificity of BAY-85-8501 follows a logical workflow from synthesis and separation to biological evaluation.

Caption: Workflow for Investigating Enantiomeric Specificity.

Induced-Fit Binding Mode of BAY-85-8501 to HNE

X-ray crystallography studies have revealed the binding mode of dihydropyrimidinone inhibitors, including precursors to BAY-85-8501, within the active site of HNE. The inhibitor adopts a specific conformation that allows for tight interactions with the S1 and S2 pockets of the enzyme. A key interaction is a hydrogen bond formed between the C2 carbonyl oxygen of the inhibitor and the backbone amide of Val216 in HNE.[1]

Caption: BAY-85-8501 Binding Mode in HNE Active Site.

References

- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Impact of (R)-BAY-85-8501 on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-BAY-85-8501 is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory pulmonary diseases.[1][2][3] This technical guide provides an in-depth overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades.

Core Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of human neutrophil elastase (HNE).[1][2] HNE is a key mediator of tissue remodeling and inflammation, and its excessive activity is associated with conditions such as bronchiectasis, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension.[2][3] By inhibiting HNE, this compound helps to restore the balance between proteases and anti-proteases, thereby mitigating the downstream inflammatory cascade and tissue damage.[2]

Quantitative Pharmacological Data

The inhibitory potency and selectivity of this compound against HNE have been quantified in several studies. The following table summarizes the key pharmacological parameters.

| Parameter | Value | Target/System | Reference |

| IC50 | 65 pM | Human Neutrophil Elastase (HNE) | [1] |

| Ki | 0.08 nM | Human Neutrophil Elastase (HNE) | [1] |

| Ki | 6 nM | Mouse Neutrophil Elastase (MNE) | [1] |

Cellular Pathways Modulated by this compound

The inhibition of HNE by this compound interferes with multiple downstream signaling pathways that are activated in inflammatory conditions. HNE, when released by neutrophils, can degrade components of the extracellular matrix and also activate pro-inflammatory signaling cascades.

Inhibition of Pro-inflammatory Signaling

HNE is known to perpetuate inflammatory responses through various mechanisms. By inhibiting HNE, this compound is expected to attenuate these pro-inflammatory signals. One of the key pathways involves the activation of Toll-like receptor 4 (TLR4), which leads to the downstream activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

Methodological & Application

Application Notes and Protocols for (R)-BAY-85-8501: In Vitro Characterization of a Potent Human Neutrophil Elastase Inhibitor

For Research Use Only

Introduction

(R)-BAY-85-8501 is a potent, selective, and reversible inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathogenesis of various inflammatory pulmonary diseases.[1][2] HNE is stored in the azurophilic granules of neutrophils and, upon release, can degrade components of the extracellular matrix, such as elastin (B1584352) and collagen.[3] Dysregulation of HNE activity is associated with conditions like chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and bronchiectasis.[2][3] this compound exhibits picomolar potency against HNE, making it a valuable tool for in vitro studies of HNE-mediated processes.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound using both enzymatic and cell-based assays.

Mechanism of Action

This compound functions through an induced-fit binding mechanism, effectively "freezing" the bioactive conformation of the inhibitor within the S1 and S2 pockets of HNE.[2][3] This interaction leads to potent and highly selective inhibition of the enzyme's proteolytic activity.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound and related compounds have been characterized in various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound against Human Neutrophil Elastase (HNE)

| Parameter | Value | Reference |

| IC50 | 65 pM | [1] |

| Ki | 0.08 nM | [1] |

Table 2: Comparative In Vitro Activity of BAY-85-8501 and Related Compounds against HNE and Proteinase 3 (PR3)

| Compound | HNE IC50 (µM) | PR3 IC50 (µM) | Selectivity (PR3/HNE) |

| BAY-85-8501 | 0.5 ± 0.1 | 101.0 ± 9.0 | 202 |

| Compound 5 | 1.3 ± 0.2 | 190.0 ± 10.0 | 146 |

| Compound 6 | 0.6 ± 0.0 | 7.7 ± 0.6 | 13 |

| Compound 7 | 1.1 ± 0.1 | 21.3 ± 2.1 | 19 |

| Compound 8 | 0.8 ± 0.1 | 58.9 ± 6.0 | 74 |

| Data from a study investigating the polypharmacology of dihydropyrimidinone-based HNE inhibitors.[4][5] |

Signaling Pathway

HNE contributes to inflammatory processes by cleaving various substrates, leading to tissue damage and the propagation of inflammatory signals. One such pathway involves the HNE-stimulated transcription of the MUC1 gene in lung epithelial cells. This compound can be used to investigate the role of HNE in this and other signaling cascades.

Caption: HNE-mediated signaling pathway leading to MUC1 transcription.[6][7]

Experimental Protocols

HNE Enzymatic Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified HNE.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of (R)-BAY-85-8501 Stock Solution with DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-BAY-85-8501 is the less active enantiomer of BAY-85-8501, a potent and selective inhibitor of human neutrophil elastase (HNE).[1][2] HNE is a serine protease implicated in the pathology of various inflammatory diseases, particularly those affecting the lungs.[3][4] Accurate and consistent preparation of stock solutions is critical for reliable experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as the solvent.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound and its stock solution.

| Parameter | Value | Source(s) |

| Molecular Weight | 474.46 g/mol | [5][6] |

| CAS Number | 2446175-39-7 | [1] |

| Chemical Formula | C₂₂H₁₇F₃N₄O₃S | [5] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][2][7] |

| Solubility in DMSO | ≥ 2.5 mg/mL (for this compound); 200 mg/mL (for BAY-85-8501, may require sonication) | [1][2] |

| Recommended Stock Concentration | 10 mM | [1][8] |

| Storage of Solid Compound | -20°C for up to 2 years; 4°C for up to 2 years (desiccated) | [9] |

| Storage of DMSO Stock Solution | -20°C for up to 1 year; -80°C for up to 2 years | [1][2] |

Experimental Protocols

1. Materials:

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated precision balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

2. Safety Precautions:

-

Handle this compound in a well-ventilated area.

-

Wear appropriate PPE at all times.

-

DMSO can facilitate the absorption of substances through the skin; avoid direct contact.

-

Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

3. Preparation of a 10 mM this compound Stock Solution:

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different desired concentrations or volumes.

-

Step 1: Equilibrate the Compound: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[10]

-

Step 2: Weigh the Compound: Accurately weigh 4.745 mg of this compound powder using a calibrated precision balance.

-

Calculation:

-

Amount (in moles) = Concentration (in M) x Volume (in L)

-

Amount (in moles) = 0.010 mol/L x 0.001 L = 0.00001 mol

-

Mass (in g) = Amount (in moles) x Molecular Weight (in g/mol )

-

Mass (in g) = 0.00001 mol x 474.46 g/mol = 0.0047446 g = 4.745 mg

-

-

-

Step 3: Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the weighed this compound powder.

-

Step 4: Ensure Complete Dissolution: Vortex the solution until the solid is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

-

Step 5: Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[10][11] Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][2]

4. Preparation of Working Solutions:

-

When preparing aqueous working solutions from the DMSO stock, it is recommended to perform serial dilutions in DMSO first before adding to the aqueous medium to prevent precipitation.[7]

-

The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[11] Always include a vehicle control with the same final DMSO concentration in your experiments.[9][11]

Visualizations

Caption: Experimental workflow for preparing a 10 mM this compound stock solution in DMSO.

Caption: Inhibition of Neutrophil Elastase by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BAY 85-8501 | 1161921-82-9 | BB166655 | Biosynth [biosynth.com]

- 6. medkoo.com [medkoo.com]

- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for (R)-BAY-85-8501 Administration in Rodent Models of Lung Injury

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BAY-85-8501 is a potent and selective, reversible inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease implicated in the pathogenesis of various inflammatory lung diseases, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2] An excess of HNE activity can lead to the degradation of extracellular matrix components, increased vascular permeability, and amplification of the inflammatory response, contributing to lung tissue damage.[2][3][4] this compound offers a targeted therapeutic approach to re-establish the protease-antiprotease balance in the lungs.[1]

These application notes provide detailed protocols for the administration of this compound in common rodent models of lung injury and summarize the available quantitative data on its efficacy.

Data Presentation

The following tables summarize the quantitative efficacy data of this compound in a human neutrophil elastase (HNE)-induced mouse model of acute lung injury.

Table 1: Effect of this compound on Lung Hemorrhage in HNE-Induced Lung Injury in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Key Finding |

| Vehicle Control | - | Severe lung hemorrhage |

| This compound | 0.01 | Significant decrease in hemoglobin concentration |

Data synthesized from descriptive reports of the primary study.

Table 2: Effect of this compound on Neutrophil Infiltration in HNE-Induced Lung Injury in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Key Finding |

| Vehicle Control | - | Significant neutrophil infiltration |

| This compound | 0.1 | Significant effect on neutrophil count |

Data synthesized from descriptive reports of the primary study.

Signaling Pathways and Experimental Workflows

Human Neutrophil Elastase (HNE) Signaling Pathway in Lung Injury

Caption: HNE-mediated inflammatory signaling cascade in lung epithelial cells.

General Experimental Workflow for this compound Efficacy Testing

Caption: Workflow for evaluating this compound in rodent lung injury models.

Experimental Protocols

Protocol 1: Human Neutrophil Elastase (HNE)-Induced Acute Lung Injury in Mice

This model directly assesses the efficacy of this compound against its target enzyme in vivo.

Materials:

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)

-

Human Neutrophil Elastase (HNE)

-

Sterile phosphate-buffered saline (PBS)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment with free access to food and water.

-

This compound Administration:

-

Prepare a stock solution of this compound in a suitable vehicle.

-

Administer this compound orally (p.o.) to the treatment groups at desired doses (e.g., 0.01, 0.1, 1, 10 mg/kg).

-

Administer an equivalent volume of the vehicle to the control group.

-

The administration should be performed 1 hour prior to the induction of lung injury.

-

-

Induction of Lung Injury:

-

Anesthetize the mice via intraperitoneal injection.

-

Place the anesthetized mouse in a supine position.

-

Carefully expose the trachea through a small midline incision.

-

Instill HNE (e.g., 100 µg in 50 µL of sterile PBS) intratracheally using a fine-gauge needle or a specialized microsprayer.

-

Suture the incision.

-

-